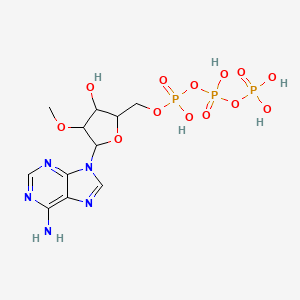
Adenosine 5'-(tetrahydrogen triphosphate), 2'-O-Methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosina 5’-(tetrahidrógeno trifosfato), 2’-O-Metil- es un derivado de nucleótido que juega un papel crucial en diversos procesos bioquímicos. Es estructuralmente similar al trifosfato de adenosina, un conocido portador de energía en las células, pero con un grupo metilo unido al grupo hidroxilo 2’ del azúcar ribosa. Esta modificación puede influir en sus propiedades bioquímicas e interacciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Adenosina 5’-(tetrahidrógeno trifosfato), 2’-O-Metil- típicamente involucra la metilación del trifosfato de adenosina. Un método común es el uso de yoduro de metilo en presencia de una base como el hidruro de sodio o el carbonato de potasio. La reacción se lleva a cabo en un solvente aprótico como la dimetilformamida o el dimetilsulfóxido a bajas temperaturas para evitar la descomposición del nucleótido.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos enzimáticos donde metiltransferasas específicas catalizan la metilación del trifosfato de adenosina. Este enfoque puede ofrecer mayor especificidad y rendimiento en comparación con la síntesis química. El proceso se optimiza para la producción a gran escala mediante el control de parámetros como la concentración de la enzima, el tiempo de reacción y la temperatura.
Análisis De Reacciones Químicas
Tipos de reacciones
Adenosina 5’-(tetrahidrógeno trifosfato), 2’-O-Metil- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar mediante agentes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de nucleótidos oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos fosfato, donde nucleófilos como los iones hidróxido o las aminas reemplazan los grupos fosfato.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en soluciones acuosas a temperatura ambiente.
Reducción: Borohidruro de sodio; las reacciones generalmente se realizan en soluciones acuosas o alcohólicas.
Sustitución: Iones hidróxido, aminas; las reacciones se llevan a cabo en condiciones básicas, a menudo en sistemas de solventes acuosos o mixtos.
Productos principales
Oxidación: Nucleótidos oxidados con grupos fosfato alterados.
Reducción: Formas reducidas del nucleótido con grupos fosfato modificados.
Sustitución: Derivados de nucleótidos con diferentes sustituyentes en los grupos fosfato.
Aplicaciones Científicas De Investigación
Adenosina 5’-(tetrahidrógeno trifosfato), 2’-O-Metil- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como sustrato en reacciones enzimáticas para estudiar procesos de metilación y cinética enzimática.
Biología: Investigado por su papel en las vías de señalización celular y el metabolismo energético.
Medicina: Explorado para posibles aplicaciones terapéuticas, incluido como un modulador de vías metabólicas y en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos basados en nucleótidos y como herramienta de investigación en biotecnología.
Mecanismo De Acción
El mecanismo de acción de Adenosina 5’-(tetrahidrógeno trifosfato), 2’-O-Metil- involucra su interacción con diversos objetivos moleculares, incluidas las enzimas y los receptores. El grupo metilo en la posición 2’ puede influir en su afinidad de unión y especificidad. Puede actuar como un sustrato o inhibidor en reacciones enzimáticas, afectando vías como el metabolismo energético y la transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
Trifosfato de adenosina: El compuesto principal sin la modificación 2’-O-Metil.
Difosfato de adenosina: Un nucleótido relacionado con dos grupos fosfato.
Monofosfato de adenosina: Un nucleótido con un solo grupo fosfato.
Singularidad
La modificación 2’-O-Metil de Adenosina 5’-(tetrahidrógeno trifosfato) confiere propiedades bioquímicas únicas, como una afinidad de unión alterada y resistencia a ciertas vías de degradación enzimática. Esto lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O13P3/c1-25-8-7(17)5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARVGPYQJRLYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

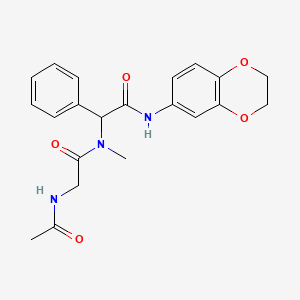
![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)
![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)

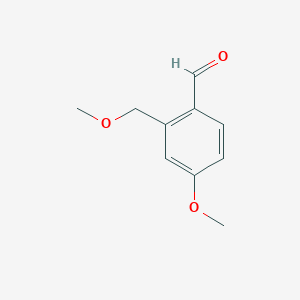


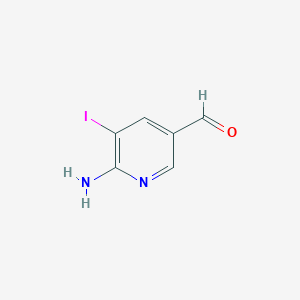

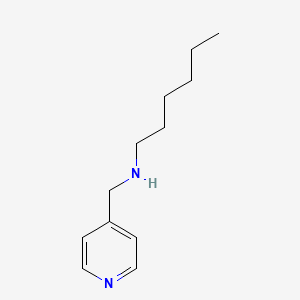

![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)

